(2,6-Dibromo-4-methylsulfonylphenyl) acetate

Description

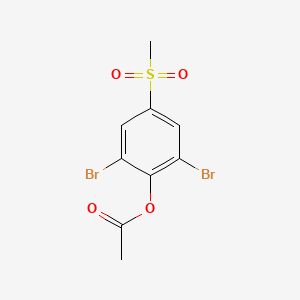

(2,6-Dibromo-4-methylsulfonylphenyl) acetate is a halogenated aryl acetate derivative characterized by a phenyl ring substituted with two bromine atoms at the 2- and 6-positions, a methylsulfonyl group at the 4-position, and an acetate ester functional group.

Its synthesis likely involves bromination and sulfonylation of precursor aryl acetates, followed by esterification.

Properties

IUPAC Name |

(2,6-dibromo-4-methylsulfonylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O4S/c1-5(12)15-9-7(10)3-6(4-8(9)11)16(2,13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOMNRHEAAOHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)S(=O)(=O)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226964 | |

| Record name | Phenol, 2,6-dibromo-4-(methylsulfonyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20951-09-1 | |

| Record name | Phenol, 2,6-dibromo-4-(methylsulfonyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20951-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,6-dibromo-4-(methylsulfonyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dibromo-4-methylsulfonylphenyl) acetate typically involves the bromination of 4-methylsulfonylphenyl acetate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromo-4-methylsulfonylphenyl) acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include substituted phenyl acetates, sulfone derivatives, and reduced phenyl acetates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,6-Dibromo-4-methylsulfonylphenyl) acetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Dibromo-4-methylsulfonylphenyl) acetate involves its interaction with specific molecular targets and pathways. The bromine atoms and the methylsulfonyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include vinyl acetate and cyclohexyl acetate , both referenced in the provided evidence. Key differences arise in their substituents and applications:

These groups may also reduce solubility in nonpolar solvents, contrasting with cyclohexyl acetate’s use as a solvent .

Physicochemical Properties

While specific data for this compound are unavailable in the provided evidence, inferences can be made:

- Molecular Weight : Likely >300 g/mol due to bromine and sulfonyl substituents, significantly higher than vinyl acetate (86.09 g/mol) or cyclohexyl acetate (142.20 g/mol).

- Reactivity : Bromine atoms may facilitate nucleophilic substitution reactions, unlike the polymerization-prone vinyl group in vinyl acetate .

- Thermal Stability: Sulfonyl groups could improve thermal resistance compared to non-sulfonated acetates.

Biological Activity

(2,6-Dibromo-4-methylsulfonylphenyl) acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structural features, including bromine substitutions and a methylsulfonyl group, contribute to its reactivity and interaction with various biological targets.

The synthesis of this compound typically involves the bromination of 4-methylsulfonylphenyl acetate. This is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring. The reaction is usually conducted in solvents like acetic acid or dichloromethane, followed by purification techniques such as recrystallization or chromatography to obtain a high-purity product.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The bromine atoms and the methylsulfonyl group enhance its reactivity, allowing it to interact with enzymes and proteins involved in critical biochemical pathways. This interaction can lead to either inhibition or activation of these pathways, although detailed studies are required to elucidate the exact mechanisms involved.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Effects

The compound has also shown promise in anticancer research . Preliminary studies indicate that it may inhibit tumor growth by affecting cell proliferation pathways. For instance, its structural similarity to other known anticancer agents suggests that it may target similar pathways involved in cancer cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, showing effective concentrations ranging from 10 to 50 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Study 2: Anticancer Activity

In a separate study focusing on the anticancer properties of this compound, it was evaluated against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.